molecular formula C13H15ClF3N B11734283 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine

Cat. No.: B11734283
M. Wt: 277.71 g/mol
InChI Key: IADFVLGYUZIHFA-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine is an organic compound characterized by the presence of a cyclopentane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzyl chloride with cyclopentanemethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine is unique due to the presence of both a cyclopentane ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15ClF3N

Molecular Weight

277.71 g/mol

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentyl]methanamine

InChI

InChI=1S/C13H15ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4,8,18H2

InChI Key

IADFVLGYUZIHFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

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